2,4,4',5-Tetrabromodiphenyl ether
Overview
Description
2,4,4’,5-Tetrabromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely recognized for their use as flame retardants in various industrial applications. PBDEs, including 2,4,4’,5-Tetrabromodiphenyl ether, have been extensively studied due to their persistence in the environment and potential health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4’,5-Tetrabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing compounds under controlled conditions. The process requires a catalyst, such as iron or aluminum bromide, to facilitate the bromination reaction .
Industrial Production Methods: In industrial settings, the production of 2,4,4’,5-Tetrabromodiphenyl ether involves large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,4,4’,5-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Debromination reactions can occur, especially under reductive conditions.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products:
Oxidation: Hydroxylated PBDEs.
Reduction: Lower-brominated diphenyl ethers and bromophenols.
Substitution: Iodinated or chlorinated diphenyl ethers
Scientific Research Applications
2,4,4’,5-Tetrabromodiphenyl ether has been the subject of extensive scientific research due to its environmental persistence and potential health effects. Key applications include:
Environmental Studies: Research on its degradation and persistence in various ecosystems.
Toxicology: Studies on its effects on human health, including endocrine disruption and neurotoxicity.
Analytical Chemistry: Development of methods for detecting and quantifying PBDEs in environmental samples.
Industrial Applications: Use as a flame retardant in plastics, textiles, and electronic devices.
Mechanism of Action
The mechanism by which 2,4,4’,5-Tetrabromodiphenyl ether exerts its effects involves several pathways:
Endocrine Disruption: It can interfere with thyroid hormone homeostasis by binding to thyroid hormone transport proteins, such as transthyretin.
Neurotoxicity: It affects neurotransmitter systems and can lead to developmental neurotoxicity.
Immune Modulation: It can modulate immune responses by affecting the expression of cytokines and other immune-related genes.
Comparison with Similar Compounds
2,4,4’,5-Tetrabromodiphenyl ether is part of a broader group of PBDEs, which include:
- Tetrabromodiphenyl ether (BDE-47)
- Pentabromodiphenyl ether (BDE-99)
- Hexabromodiphenyl ether (BDE-153)
- Heptabromodiphenyl ether (BDE-183)
Uniqueness: 2,4,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it has distinct pathways of degradation and interaction with biological systems .
Properties
IUPAC Name |
1,2,4-tribromo-5-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFDVVDUVPAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879894 | |
Record name | BDE-74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-42-8 | |
Record name | 2,4,4',5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4',5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0R9AN7CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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